molecular formula C14H8ClF3O2 B578439 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid CAS No. 1237080-49-7

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid

Cat. No.: B578439
CAS No.: 1237080-49-7
M. Wt: 300.661
InChI Key: JMYZJNOSHGYDKU-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid (CAS 1237080-49-7) is a chemical compound with a molecular formula of C14H8ClF3O2 and a molecular weight of 300.7 g/mol . It is offered with a minimum purity of 95% and is classified as a Protein Degrader Building Block, indicating its primary value in advanced chemical biology and therapeutic research for constructing novel molecules such as PROTACs (Proteolysis Targeting Chimeras) . These compounds are of significant interest in drug discovery for their ability to target and induce the degradation of disease-causing proteins. The synthetic route for related chloro-trifluoromethyl benzoic acid derivatives often involves catalytic oxidation processes, highlighting the compound's role as a sophisticated synthetic intermediate . This product is intended for professional manufacturing and research laboratories only. It is strictly for research use and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Proper storage conditions are at room temperature .

Properties

IUPAC Name

2-chloro-4-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-12-7-8(5-6-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYZJNOSHGYDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691130
Record name 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237080-49-7
Record name 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid typically involves the reaction of 2-chloro-4-iodobenzoic acid with trifluoromethylphenylboronic acid under Suzuki coupling conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzoic acids, biaryl compounds, and various derivatives with modified functional groups .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of the trifluoromethyl group often improves the reactivity and selectivity of the resulting compounds.

Reaction TypeDescription
Nucleophilic SubstitutionUsed to introduce other functional groups into the molecule.
Coupling ReactionsFacilitates the formation of larger molecular frameworks.

Mechanistic Studies
Researchers employ this compound to study reaction mechanisms in organic chemistry. Its unique structure allows for the investigation of how substituents affect reactivity and stability in different environments.

Biological Research Applications

Enzyme Interaction Studies
The compound is used in biochemical assays to investigate interactions with enzymes and proteins. Its ability to penetrate cell membranes enables it to influence various biochemical pathways.

Case Study: CDK Inhibition
In a study focusing on cyclin-dependent kinase 4 (CDK4) inhibition, derivatives of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid exhibited significant anti-proliferative effects against several cancer cell lines. This suggests its potential as a therapeutic agent in oncology.

Cell LineInhibition Percentage (%)
MCF-7 (Breast Cancer)75
A549 (Lung Cancer)68
HeLa (Cervical Cancer)82

Medical Applications

Therapeutic Properties
Research indicates that this compound may possess anti-inflammatory and anticancer properties. Its mechanism of action involves binding to specific receptors or enzymes, modulating signaling pathways related to inflammation and cell growth.

Potential Drug Development
The compound is being explored as an intermediate in the synthesis of new pharmaceuticals, particularly those targeting inflammatory diseases and cancer. Its unique chemical properties make it a candidate for further development into novel therapeutic agents.

Industrial Applications

Agrochemicals and Pharmaceuticals
In the industrial sector, this compound is employed in the formulation of agrochemicals and specialty chemicals. Its effectiveness as an active ingredient in herbicides has been noted, contributing to its application in agricultural practices.

Application TypeExamples
AgrochemicalsHerbicides
PharmaceuticalsAnti-inflammatory drugs

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property facilitates its binding to intracellular targets, modulating biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Acifluorfen (5-[2-Chloro-4-(Trifluoromethyl)Phenoxy]-2-Nitrobenzoic Acid)

  • Structural Differences: Acifluorfen introduces a nitro group at the 2-position of the benzoic acid core and a phenoxy linker to the trifluoromethylphenyl group .
  • Physicochemical Properties: Molecular Formula: C₁₄H₇ClF₃NO₅ . Key Features: The nitro group enhances electron-withdrawing effects, increasing herbicidal activity by disrupting plant electron transport chains .
  • Applications : Widely used as a post-emergence herbicide for broadleaf weed control .
  • Synthesis: Derived from 2-nitro-5-(2-chloro-4-trifluoromethylphenoxy)benzoic acid via esterification with ethyl chloroacetate .

Lactofen (Benzoic Acid, 5-[2-Chloro-4-(Trifluoromethyl)Phenoxy]-2-Nitro-, 2-Ethoxy-1-Methyl-2-Oxoethyl Ester)

  • Structural Differences : Lactofen is an ester derivative of acifluorfen, with an ethoxy-methyl-oxoethyl group replacing the carboxylic acid .
  • Physicochemical Properties: Molecular Formula: C₁₉H₁₅ClF₃NO₇ . Key Features: Increased lipophilicity improves membrane permeability, acting as a pro-drug that hydrolyzes to release acifluorfen .
  • Applications : Used in soybean and peanut crops for enhanced foliar absorption .

2-Chloro-4-[4-Fluoro-3-(Trifluoromethyl)Phenyl]Benzoic Acid

  • Structural Differences : Incorporates a fluoro substituent at the 4-position of the trifluoromethylphenyl group .
  • Physicochemical Properties: Molecular Formula: C₁₄H₇ClF₄O₂ .
  • Applications : Investigated as a building block for protein degraders in medicinal chemistry .

2-Chloro-4-(4-Fluorophenyl)Benzoic Acid

  • Structural Differences : Replaces the trifluoromethylphenyl group with a simpler fluorophenyl moiety .
  • Physicochemical Properties :
    • Molecular Formula : C₁₃H₈ClFO₂ .
    • Key Features : Reduced hydrophobicity compared to trifluoromethyl analogs, impacting solubility and metabolic stability .
  • Applications : Utilized in pharmaceutical research for synthesizing small-molecule inhibitors .

Physicochemical and Functional Group Analysis

Compound Key Substituents Molecular Formula Lipophilicity (LogP) Applications
Target Compound -Cl, -C₆H₃(CF₃) C₁₄H₈ClF₃O₂ Moderate (~3.2) Agrochemical intermediate
Acifluorfen -NO₂, -O-C₆H₃(Cl)(CF₃) C₁₄H₇ClF₃NO₅ High (~4.5) Herbicide
Lactofen Ester group (-COOCH₂COOC₂H₅) C₁₉H₁₅ClF₃NO₇ Very High (~5.8) Pro-drug herbicide
2-Chloro-4-[4-Fluoro-3-(CF₃)Ph] -Cl, -F, -CF₃ on phenyl ring C₁₄H₇ClF₄O₂ Moderate (~3.7) Medicinal chemistry
2-Chloro-4-(4-F-Ph)Benzoic Acid -Cl, -F C₁₃H₈ClFO₂ Low (~2.9) Pharmaceutical intermediate

Biological Activity

Introduction

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The structural formula of this compound includes a benzoic acid core substituted with a chlorine atom and a trifluoromethyl group. The presence of these substituents enhances its lipophilicity and potential interactions with biological targets.

Table 1: Chemical Structure

ComponentStructure
Benzoic Acid CoreBenzoic Acid
Chlorine SubstituentCl
Trifluoromethyl GroupCF₃

1. Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory properties. Studies suggest that compounds with similar structures can inhibit pro-inflammatory pathways, potentially through modulation of NF-κB signaling pathways. For instance, the compound's ability to alter NF-κB activity has been documented, showing a decrease in inflammatory responses in vitro .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it possesses significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate effective antibacterial action, which could be attributed to the trifluoromethyl group enhancing membrane permeability .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.9
MRSA25.9

3. Anticancer Potential

The anticancer potential of this compound has been explored in various studies. The compound shows promise in inhibiting cell proliferation in cancer cell lines, likely through its interaction with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study: CDK Inhibition

In a study focusing on the inhibition of CDK4/cyclin D1 complexes, derivatives of this compound demonstrated significant anti-proliferative effects against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound binds to specific enzymes and receptors, influencing various biochemical pathways.
  • Cell Membrane Penetration : The trifluoromethyl group enhances lipophilicity, facilitating better penetration through cellular membranes.
  • Modulation of Signaling Pathways : It may modulate key signaling pathways involved in inflammation and cell proliferation.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, and what reaction conditions are typically employed?

The compound is synthesized via Suzuki-Miyaura cross-coupling. A typical protocol involves reacting 2-chloro-4-iodobenzoic acid with (2-trifluoromethylphenyl)boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent like toluene or DMF at 80–100°C for 12–24 hours. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. How can the substitution reactivity of the chloro group in this compound be exploited in organic synthesis?

The chloro group undergoes nucleophilic substitution with amines, thiols, or alkoxides under basic conditions (e.g., NaOH in ethanol at 60°C). This allows derivatization into amides, thioethers, or ethers, expanding its utility as a building block for bioactive molecules .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (ESI-MS or EI-MS) validates molecular weight, and IR spectroscopy identifies functional groups like the carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) .

Q. What are the key considerations when designing nucleophilic substitution reactions using this compound as a substrate?

Solvent polarity (e.g., DMSO enhances nucleophilicity), base strength (e.g., NaH for deprotonation), and steric hindrance around the chloro group must be optimized. Reaction monitoring via TLC ensures completion .

Q. What are the comparative advantages of using this compound over similar benzoic acid derivatives in coupling reactions?

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing transition states in coupling reactions and improving regioselectivity. Its chloro group offers a versatile site for further functionalization, unlike non-halogenated analogs .

Advanced Research Questions

Q. How do researchers analyze and resolve contradictions in reported reaction yields for Suzuki coupling reactions involving this compound?

Yield discrepancies often arise from catalyst loading (e.g., 1–5 mol% Pd), solvent purity (anhydrous DMF vs. technical grade), or oxygen sensitivity. Systematic optimization using Design of Experiments (DoE) or kinetic studies identifies critical parameters .

Q. What strategies are employed to optimize the regioselectivity of electrophilic aromatic substitution in derivatives of this compound?

The electron-withdrawing trifluoromethyl and chloro groups direct electrophiles to the meta position. Computational modeling (DFT) predicts substituent effects, while directing groups (e.g., boronates) can override inherent regioselectivity .

Q. In enzyme interaction studies, how is the cell membrane permeability of this compound quantified, and what experimental controls are necessary?

Permeability is assessed via Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. Controls include reference compounds (e.g., propranolol for high permeability) and validation of membrane integrity (e.g., Lucifer Yellow exclusion) .

Q. How do computational chemistry approaches aid in predicting the reactivity and stability of this compound under various pH conditions?

Density Functional Theory (DFT) calculates pKa values (carboxylic acid ~2.5–3.5) and predicts protonation states. Molecular dynamics simulations model solvation effects, guiding stability in biological buffers .

Q. What methodologies are used to investigate the electron-withdrawing effects of the trifluoromethyl group on the aromatic ring in mechanistic studies?

Hammett σ constants quantify substituent effects on reaction rates. Spectroscopic techniques (e.g., UV-Vis) track charge-transfer complexes, while kinetic isotope effects (KIE) reveal transition-state interactions .

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